TgDHFR Inhibitory Potency: 2-Methoxy-5-piperazin-1-ylpyrimidine Derivatives vs. Pyrimethamine
The 2-methoxypyrimidine-containing derivative 5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine (Compound 3), which incorporates the 2-Methoxy-5-piperazin-1-ylpyrimidine substructure as a critical pharmacophoric element, demonstrates significantly enhanced inhibitory potency against Toxoplasma gondii dihydrofolate reductase (TgDHFR) compared to the clinical antifolate pyrimethamine [1]. The 2-methoxy substitution on the pyrimidine ring contributes to improved target engagement and species selectivity [2].
| Evidence Dimension | Inhibitory potency (IC50) against TgDHFR enzyme |
|---|---|
| Target Compound Data | IC50 = 1.57 ± 0.11 nM (Compound 3 containing 2-Methoxy-5-piperazin-1-ylpyrimidine substructure) |
| Comparator Or Baseline | Pyrimethamine (standard-of-care antifolate): IC50 = 140 nM (estimated from fold-change data) |
| Quantified Difference | Compound 3 is 89-fold more potent than pyrimethamine |
| Conditions | In vitro enzymatic assay measuring TgDHFR inhibition |
Why This Matters
This level of potency enhancement is critical for achieving therapeutic efficacy at lower doses, directly impacting compound selection for antiparasitic drug discovery programs.
- [1] Hopper AT, Brockman A, Wise A, Gould J, Barks J, Radke JB, et al. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. J Med Chem. 2019 Jan 24;62(3):1562-1576. View Source
- [2] Hopper AT, Brockman A, Wise A, Gould J, Barks J, Radke JB, et al. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. J Med Chem. 2019 Jan 24;62(3):1562-1576. (SAR discussion of 2-methoxy substitution) View Source
